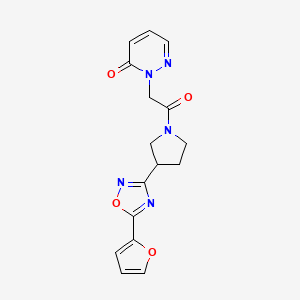

2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c22-13-4-1-6-17-21(13)10-14(23)20-7-5-11(9-20)15-18-16(25-19-15)12-3-2-8-24-12/h1-4,6,8,11H,5,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXXHDXACUZGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C(=O)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the formation of the furan ring, followed by the introduction of the 1,2,4-oxadiazole ring. The pyrrolidine and pyridazinone rings are then constructed through a series of cyclization and substitution reactions. Each step requires specific catalysts, solvents, and conditions to ensure the proper formation of the desired structures.

Industrial Production Methods

In industrial settings, the production of 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is scaled up using batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or automated reaction setups helps in achieving higher yields and purity. The optimization of reaction parameters is crucial for minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Where specific functional groups are oxidized, often leading to the formation of new oxygen-containing species.

Reduction: Where reducing agents are used to add hydrogen atoms or remove oxygen atoms.

Substitution: Including nucleophilic and electrophilic substitution reactions where parts of the molecule are replaced by new substituents.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halides for substitution. Solvents like dichloromethane, methanol, and tetrahydrofuran are frequently employed depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions vary but include new derivatives with potential biological activity, offering insights into the compound's versatility in chemical modifications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that oxadiazole derivatives possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The incorporation of heterocycles like pyridazine and oxadiazole has been linked to anticancer activities. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The furan ring is particularly noted for enhancing cytotoxicity in cancer cells .

Anti-inflammatory Effects

Compounds featuring the oxadiazole structure have been investigated for their anti-inflammatory properties. The potential of this compound as a selective inhibitor of cyclooxygenase enzymes (COX) has been highlighted in studies focusing on inflammatory diseases . The anti-inflammatory activity is attributed to the modulation of prostaglandin synthesis pathways.

Synthetic Routes

The synthesis of 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving furan derivatives and hydrazine or amidoxime precursors.

- Pyrrolidine Integration : The introduction of the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions.

- Final Coupling : The last step often involves coupling with pyridazine derivatives to yield the final product.

Case Study on Antimicrobial Activity

A recent study evaluated a series of furan-containing oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against S. aureus .

Case Study on Anticancer Activity

Another investigation focused on the anticancer potential of oxadiazole derivatives, revealing that certain analogs significantly inhibited the growth of human breast cancer cell lines (MCF-7) with IC50 values below 10 µM .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple heterocyclic rings allows for versatile binding modes, which can modulate biological pathways. For instance, the compound may inhibit enzyme activity by binding to active sites or alter receptor function by stabilizing specific conformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Key Observations

Heterocyclic Substitutions :

- The target’s furan-2-yl group contrasts with pyridyl (1a/1b) or fluorophenyl (HR298494) substituents. Furan’s electron-rich nature may enhance π–π stacking compared to electron-deficient fluorophenyl groups, while pyridyl’s nitrogen could facilitate hydrogen bonding .

- Replacement of isoxazole (P-0053) with oxadiazole in the target may improve metabolic stability, as oxadiazoles are less prone to enzymatic degradation .

Pyrrolidine Modifications :

- The target’s pyrrolidine is substituted at the 3-position with oxadiazole, whereas 1a/1b feature phenylethyl groups at the 1-position . This positional difference may alter ring puckering and ligand–receptor interactions .

Molecular Weight and Lipophilicity :

- The target (403.38 g/mol) is heavier than HR298494 (331.32 g/mol) but comparable to P-0053 (406.36 g/mol). Higher molecular weight may reduce solubility but enhance target affinity in hydrophobic pockets .

Biological Activity

The compound 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex heterocyclic structure that incorporates multiple bioactive moieties. This article delves into its biological activities, synthesis pathways, and potential applications in medicinal chemistry.

Structural Overview

The compound features:

- A furan ring , which is known for its role in various biological activities.

- A 1,2,4-oxadiazole ring , often associated with antimicrobial and anti-inflammatory properties.

- A pyrrolidine moiety , which enhances the biological efficacy of compounds due to its ability to interact with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The presence of the furan ring enhances this effect. For instance, derivatives of oxadiazoles have shown promising results against various bacterial strains by disrupting cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in vitro and in vivo .

Cytotoxicity and Anticancer Potential

Preliminary studies on similar oxadiazole derivatives indicate cytotoxic effects against cancer cell lines. For example, the interaction of oxadiazole derivatives with cellular pathways involved in apoptosis has been documented. The compound's ability to induce apoptosis through the activation of caspases and modulation of p53 levels suggests a potential role in cancer therapy .

Synthesis Pathways

The synthesis of this compound involves several key steps:

- Formation of the Oxadiazole Ring : This typically involves cyclization reactions starting from furan derivatives.

- Pyrrolidine Formation : The incorporation of the pyrrolidine ring can be achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is synthesized through coupling reactions that link the various moieties together.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with oxadiazole rings exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of oxadiazole derivatives on MCF-7 breast cancer cells revealed significant apoptotic activity. The study reported an IC50 value indicating effective cytotoxicity at low concentrations, suggesting that modifications to enhance potency could be beneficial for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amines | Furan + Oxadiazole | Antimicrobial, Anti-inflammatory |

| 5-(Furan-3-yldihydrazone) | Furan + Hydrazone | Cytotoxicity against cancer cells |

| Pyrrolidine Derivatives | Pyrrolidine + Various functional groups | Antibacterial activity |

Q & A

Q. What are the optimal synthetic pathways for 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including cyclization of oxadiazole rings and coupling of pyrrolidine-pyridazinone moieties. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole formation .

- Temperature control : Cyclization steps often require reflux (80–120°C) for 6–12 hours to achieve >70% yield .

- Catalysts : Use of Pd-based catalysts (e.g., Pd/C) for cross-coupling reactions, with inert atmosphere (N₂/Ar) to prevent oxidation .

Optimization strategy : Employ Design of Experiments (DoE) to test solvent/temperature combinations, and monitor intermediates via TLC or HPLC .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan ring protons at δ 6.3–7.1 ppm, oxadiazole carbons at δ 150–160 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~425.15) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and oxadiazole-pyridazinone orientation .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (>200°C typical for oxadiazoles) .

- Photodegradation : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) reveals furan ring sensitivity to UV light .

- pH stability : Stability-indicating HPLC methods at pH 2–9 show degradation via hydrolysis of the pyrrolidinone moiety in acidic conditions .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate interactions with targets (e.g., kinases, GPCRs) using the oxadiazole ring as a hydrogen bond acceptor .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on pyrrolidine conformational flexibility .

- QSAR models : Correlate substituent effects (e.g., furan vs. phenyl groups) with activity using descriptors like logP and polar surface area .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

Methodological Answer:

- Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation time) to isolate variability .

- Metabolite profiling (LC-MS) : Check for in situ degradation products that may interfere with activity .

- Target selectivity panels : Use broad-spectrum kinase/inhibitor screens to identify off-target effects .

Q. What strategies mitigate synthetic by-products (e.g., regioisomers, dimerization)?

Methodological Answer:

- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves oxadiazole regioisomers (retention time differences ~2–3 min) .

- Protecting groups : Temporarily block reactive sites (e.g., furan oxygen) during coupling steps to prevent dimerization .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time to halt steps at optimal conversion .

Q. How does the compound’s electronic structure influence its photophysical properties?

Methodological Answer:

- TD-DFT calculations : Predict UV-Vis absorption bands (e.g., π→π* transitions at ~300 nm for oxadiazole) .

- Fluorescence quenching studies : Test interactions with electron-deficient species (e.g., nitroaromatics) via Stern-Volmer plots .

- Solvatochromism assays : Measure emission shifts in solvents of varying polarity to map excited-state dipole moments .

Q. What experimental designs are recommended for studying its environmental fate (e.g., biodegradation, ecotoxicity)?

Methodological Answer:

- OECD 301F test : Assess aerobic biodegradability in activated sludge, tracking CO₂ evolution via GC .

- Algal toxicity (OECD 201) : Measure growth inhibition in Raphidocelis subcapitata at 0.1–10 mg/L concentrations .

- Hydrolysis kinetics : Use buffered solutions (pH 4–9) at 25–50°C to calculate half-lives and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.